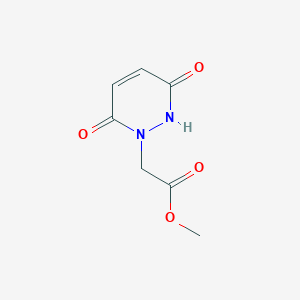
methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate
Descripción general
Descripción
Methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate, also known as MDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MDP is a pyridazine derivative that exhibits various biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
Methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in the progression of cancer and other diseases. methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate exhibits various biochemical and physiological effects in the body. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to their apoptosis. methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate also activates the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate is a relatively stable compound that can be easily synthesized in the laboratory. It exhibits potent anti-cancer activity and has shown promising results in preclinical studies. However, its clinical development is still in the early stages, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several areas of research that could be explored in the future to further understand the potential therapeutic applications of methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate. These include:
1. Developing novel drug formulations that enhance the bioavailability and efficacy of methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate.
2. Investigating the potential of methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate as a therapeutic agent for other diseases, such as Alzheimer's disease and cardiovascular diseases.
3. Studying the mechanism of action of methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate in more detail to identify new targets for drug development.
4. Conducting clinical trials to determine the safety and efficacy of methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate in humans.
Conclusion:
In conclusion, methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate is a promising chemical compound that exhibits various biochemical and physiological effects, making it a potential candidate for the development of novel drugs. Its anti-cancer activity and inhibition of various enzymes and signaling pathways make it a promising therapeutic agent for cancer and other diseases. However, more research is needed to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
Methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate is in the treatment of cancer. Studies have shown that methyl (3,6-dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate exhibits potent anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways.
Propiedades
IUPAC Name |
methyl 2-(3,6-dioxo-1H-pyridazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-7(12)4-9-6(11)3-2-5(10)8-9/h2-3H,4H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZPSPXMCXAVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C=CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1R*,3S*,3aR*,6aS*)-1,5-dimethyl-3-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B4288137.png)
![2-(2,4-dimethylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288146.png)

![5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B4288150.png)
![2-(2-methoxyphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288171.png)

![2-(3-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288190.png)

![5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288198.png)
![2-benzyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288200.png)
![ethyl 4-[({[5-(4-chlorophenyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate](/img/structure/B4288205.png)
![{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile](/img/structure/B4288211.png)
![ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4288223.png)
![1-(1-azepanyl)-3-(4-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B4288226.png)